5-Cyano-1-methyl-1H-indazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H7N3O2 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
5-cyano-1-methylindazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7N3O2/c1-13-8-3-2-6(5-11)4-7(8)9(12-13)10(14)15/h2-4H,1H3,(H,14,15) |
InChI Key |
TUAGZGRIYRQWSF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#N)C(=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Cyano-1-methyl-1H-indazole-3-carboxylic acid generally follows these key steps:
- Preparation of the indazole-3-carboxylic acid core or its derivatives.
- Introduction of the cyano group at the 5-position.
- N1-methylation of the indazole ring.
- Purification and isolation to achieve high purity.
Preparation Methods
Starting Material: Indazole-3-carboxylic Acid (ICA)
Indazole-3-carboxylic acid is typically prepared or obtained commercially and serves as the primary scaffold for further functionalization. It can be synthesized via diazotization reactions of ortho-aminobenzacetamides or ortho-aminobenzacetates, which proceed under mild conditions and yield the indazole-3-carboxylic acid derivatives efficiently.
Introduction of the 5-Cyano Group
The installation of the cyano group at the 5-position of the indazole ring is often achieved through electrophilic substitution or via halogenated intermediates followed by cyanation.
A common approach involves halogenation (e.g., bromination) at the 5-position to form 5-bromoindazole-3-carboxylic acid, which can then undergo palladium-catalyzed cyanation using suitable cyanide sources (e.g., KCN or Zn(CN)2) under mild conditions.
Alternatively, direct cyanation methods using diazotization and Sandmeyer-type reactions have been reported, where diazonium salts serve as key intermediates for introducing the cyano functionality.
N1-Methylation of Indazole-3-carboxylic Acid
The methylation of the nitrogen at the N1 position is a crucial step to obtain 1-methylindazole derivatives. Several methods have been developed and optimized, with the following being prominent:
Methylation Using Methylating Agents in the Presence of Alkaline Earth Metal Oxides or Alkoxides
The process involves reacting indazole-3-carboxylic acid with a methylating agent such as iodomethane or dimethyl sulfate in a polar solvent (e.g., methanol or 1-propanol) in the presence of an alkaline earth metal oxide or alkoxide (e.g., calcium oxide, magnesium ethoxide, calcium methoxide).
The alkaline earth metal oxides/alkoxides act as bases to facilitate the methylation, often prepared in situ by refluxing the metal oxide with the alcohol solvent.
This method provides high yields (typically >85%) and high purity (HPLC purity >99%) of 1-methylindazole-3-carboxylic acid (1-MICA).
The reaction conditions are generally mild, carried out under nitrogen atmosphere with reflux times ranging from 2 to 24 hours depending on the specific methylating agent and base used.
Post-reaction workup involves neutralization (adjusting pH to ~4 with hydrochloric acid), filtration, and recrystallization or slurry treatment in methanol-water mixtures to purify the product.
Representative Reaction Conditions and Yields
| Base Used | Solvent | Methylating Agent | Reaction Time | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|---|---|
| Calcium oxide | Methanol | Dimethyl sulfate | 4-6 hours | 85.6-95.8 | 99.0-99.7 | Reflux under N2; slurry purification |
| Calcium oxide | Methanol | Iodomethane | 24 hours | 83.8-99.0 | 99.8-99.9 | Reflux under N2; overnight standing |
| Magnesium ethoxide | 1-Propanol | Trimethyl phosphate | 7 hours | 78.3-93.0 | 99.2-99.8 | Reflux, followed by slurry purification |
| Magnesium ethoxide | 1-Propanol | Dimethyl sulfate | 4-6 hours | 79.2-99.4 | 99.3-99.9 | Reflux under N2; slurry purification |
Data adapted and consolidated from patent EP1484321A1 and ChemicalBook synthesis reports.
Alternative Synthetic Routes
Pd-Catalyzed Carbonylation: For the synthesis of indazole-3-carboxylic acid esters and amides, palladium-catalyzed carbonylation of 3-iodoindazoles has been reported, which could be adapted for functionalized derivatives.
Diazotization Approaches: Direct conversion of ortho-aminobenzacetamides to indazole-3-carboxylic acid derivatives via diazotization has been shown to be efficient and mild, potentially allowing for late-stage functionalization including cyano group introduction.
Single-Atom Platinum Catalysis: Recent advances in heterogeneous catalysis have enabled expedient synthesis of 1H-indazole scaffolds from hydrazone esters, which may provide alternative routes to substituted indazoles including cyano derivatives.
Procedure Summary:
Magnesium ethoxide (14.10 g, 0.124 mol, 2 equiv.) is added to 100 mL of technical 1-propanol under nitrogen and refluxed for 2 hours.
Indazole-3-carboxylic acid (10 g, 0.0617 mol) is added, and reflux continues for 2 hours.
Trimethyl phosphate (14.7 g, 12.3 mL, 0.105 mol, 1.7 equiv.) is added dropwise under reflux over 2 hours, then reflux continues for an additional 5 hours.
The reaction mixture is cooled and kept at room temperature overnight.
Water (100 mL) and 46% aqueous sodium hydroxide are added to adjust pH to ~14.
Concentrated hydrochloric acid is added to lower pH to ~4, and the mixture is stirred vigorously for 6 hours.
The precipitated solid is filtered, washed, and dried to yield crude 1-MICA.
Purification by slurry in methanol-water (3:7) under reflux for 4 hours yields pure 1-MICA with 78.3% isolated yield and 99.78% purity by HPLC.
Analytical and Purity Considerations
High-performance liquid chromatography (HPLC) is routinely used to monitor reaction progress and purity, with typical purities exceeding 99% for the final 1-methylated product.
Side products such as 2-methylindazole-3-carboxylic acid and methyl esters of the acid are detected at low levels (<3%) and minimized by optimized reaction conditions.
pH control during workup is critical to precipitate the desired acid form and remove impurities.
Summary Table of Key Preparation Parameters
The preparation of This compound involves a multi-step synthetic route starting from indazole-3-carboxylic acid, functionalized by cyano substitution at the 5-position and methylation at the N1 nitrogen. The most reliable and industrially relevant method for N1-methylation employs methylating agents such as dimethyl sulfate or iodomethane in the presence of alkaline earth metal oxides or alkoxides in alcoholic solvents, yielding high purity and high yield products. The cyano group introduction is typically achieved via halogenated intermediates and palladium-catalyzed cyanation or diazotization-based methods. These methods are supported by extensive patent literature and peer-reviewed research, ensuring reproducibility and scalability for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 5-Cyano-1-methyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 4 and 7.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Formation of indazole oxides.
Reduction: Formation of 5-amino-1-methyl-1H-indazole-3-carboxylic acid.
Substitution: Formation of halogenated or nitro-substituted indazole derivatives.
Scientific Research Applications
5-Cyano-1-methyl-1H-indazole-3-carboxylic acid is a chemical compound belonging to the indazole derivatives, which are recognized for their diverse biological activities. The compound features a cyano group at the 5-position and a carboxylic acid group at the 3-position of the indazole ring, contributing to its properties and potential applications in medicinal chemistry.
Chemical Properties and Reactivity
This compound has a molecular weight of 187.16 g/mol. The reactivity of this compound is due to its functional groups. The carboxylic acid can undergo reactions such as esterification, which involves reacting with alcohols to form esters. These reactions are important for modifying the compound to develop derivatives with enhanced biological activity or different pharmacological properties.
Potential Applications
This compound and its derivatives have potential applications in various fields:
- Medicinal Chemistry The compound can be used as a building block for synthesizing various biologically active molecules.
- Pharmaceutical Research It can be utilized in antitumor research.
- Agrochemicals It may be explored for the synthesis of new agrochemicals.
The versatility of this compound makes it an attractive candidate for further research and development.
Biological Activities
Indazole derivatives, including this compound, exhibit a range of biological activities. Researches indicate that compounds in this class can act as antitumor agents. The specific biological activity of this compound requires further investigation to elucidate its mechanisms and therapeutic potential.
Studies focusing on the interactions of this compound with biological targets are crucial for understanding its pharmacological profile. Interaction studies may include:
- Binding Assays To determine the compound's affinity for specific protein targets.
- Enzyme Inhibition Studies To assess its ability to inhibit enzymatic activity.
- Cell-Based Assays To evaluate its effects on cellular function.
Such studies help characterize the therapeutic potential and safety profile of this compound, guiding future drug development efforts.
Mechanism of Action
The mechanism of action of 5-Cyano-1-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The cyano group and carboxylic acid group play crucial roles in binding to enzyme active sites, leading to inhibition of enzyme activity. The compound can modulate various signaling pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key structural analogs and their substituent-driven differences:
Structural and Functional Analysis
- Cyano vs. Chloro/Nitro Groups: The 5-cyano group in the target compound is less electronegative than nitro (NO₂) but more polar than chloro (Cl), balancing solubility and binding affinity. Nitro derivatives (e.g., 1-methyl-5-nitro analog) are often explored for reactive intermediates but may face toxicity challenges .
- Carboxylic Acid vs. Ester Derivatives : Esterified analogs (e.g., methyl or ethyl esters) exhibit higher lipophilicity, enhancing membrane permeability but requiring metabolic activation to the free acid for biological activity .
Biological Activity
5-Cyano-1-methyl-1H-indazole-3-carboxylic acid is an indazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, as well as its mechanisms of action and potential therapeutic applications.
- Molecular Formula : C9H7N3O2
- Molecular Weight : 189.17 g/mol
- IUPAC Name : this compound
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses. For example, one study reported an IC50 value of approximately 71 μg/mL against cyclooxygenase enzymes (COX-1 and COX-2), indicating its potential as a non-steroidal anti-inflammatory drug (NSAID) .
Anticancer Activity
The compound has also shown promising anticancer activity. In various assays, it has been tested against multiple cancer cell lines, including breast and colon cancer. Notably, it demonstrated selective cytotoxicity with IC50 values ranging from 20 to 40 μM, making it a candidate for further development in cancer therapeutics . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
Additionally, this compound exhibits antimicrobial activity against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations lower than those required for many conventional antibiotics .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways (e.g., COX enzymes) and cancer cell proliferation.
- Signal Transduction Modulation : It can modulate signaling pathways associated with apoptosis and cell survival, contributing to its anticancer effects.
Case Study 1: Anti-inflammatory Effects
A study conducted by Abdellatif et al. synthesized various indazole derivatives, including this compound, and evaluated their anti-inflammatory efficacy using an enzyme immunoassay. The results indicated that the compound significantly reduced inflammation markers in vitro compared to standard treatments like diclofenac.
Case Study 2: Anticancer Activity
In a preclinical trial involving human breast cancer cell lines (MCF7), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates, suggesting its potential as an effective chemotherapeutic agent .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
